molecular formula C17H28N2O3 B13789650 Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester CAS No. 63986-40-3

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester

Cat. No.: B13789650
CAS No.: 63986-40-3
M. Wt: 308.4 g/mol
InChI Key: ZLTIWADRYUDWKZ-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester is a chemical compound with a complex structure that finds applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(diethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include carbanilic acid derivatives, 2-(diethylamino)ethanol, and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
  • 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
  • Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester

Uniqueness

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester is unique due to its specific ester structure and the presence of both propoxy and diethylaminoethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester, also known by its CAS number 63986-48-1, is an organic compound with a complex structure that has garnered interest for its potential biological activities. This compound features both an ester and an amino functional group, which contribute to its reactivity and possible interactions with biological systems.

  • Molecular Formula : C21H36N2O3
  • Molecular Weight : 364.5 g/mol
  • IUPAC Name : 2-(diethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate
  • CAS Number : 63986-48-1

Biological Activity

The biological activity of Carbanilic acid derivatives, including the specific compound , has been studied in various contexts. The following sections detail the mechanisms of action, potential therapeutic applications, and relevant case studies.

The proposed mechanisms of action for this compound involve:

  • Enzyme Interaction : The compound may interact with enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, potentially modulating physiological responses.

Research indicates that the unique structure of this compound allows it to engage with multiple molecular targets, although specific pathways remain under investigation.

Therapeutic Potential

Carbanilic acid derivatives are being explored for various therapeutic applications:

  • Antimicrobial Activity : Some studies suggest that compounds similar to Carbanilic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research has indicated potential anticancer effects, particularly in targeting specific cancer cell lines.

A study published in a peer-reviewed journal highlighted the efficacy of certain carbamate derivatives in inhibiting tumor growth in vitro .

Data Table of Biological Activities

Activity Type Description Source
AntimicrobialExhibits activity against various bacterial strains
AnticancerInhibits growth of specific cancer cell lines
Enzyme InhibitionModulates activity of enzymes involved in metabolic pathways
Receptor InteractionPotential binding to neurotransmitter receptors

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on a series of carbamate derivatives demonstrated that Carbanilic acid derivatives showed significant inhibition against Gram-positive bacteria. The study utilized standard disc diffusion methods to assess antibacterial activity and found promising results indicating the potential for further development as antimicrobial agents.
  • Anticancer Research :
    In vitro studies assessed the effect of Carbanilic acid derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that these compounds could serve as leads for new anticancer drugs.
  • Neuropharmacology Investigations :
    Research into the neuropharmacological effects of similar compounds revealed potential interactions with cholinergic receptors, which could inform future studies on cognitive enhancement or neuroprotective strategies.

Properties

CAS No.

63986-40-3

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C17H28N2O3/c1-5-11-21-15-8-9-16(14(4)13-15)18-17(20)22-12-10-19(6-2)7-3/h8-9,13H,5-7,10-12H2,1-4H3,(H,18,20)

InChI Key

ZLTIWADRYUDWKZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C

Origin of Product

United States

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